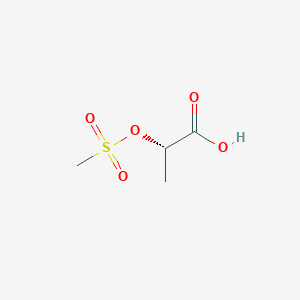

(S)-2-((Methylsulfonyl)oxy)propanoic acid

CAS No.: 66423-08-3

Cat. No.: VC7991988

Molecular Formula: C4H8O5S

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66423-08-3 |

|---|---|

| Molecular Formula | C4H8O5S |

| Molecular Weight | 168.17 g/mol |

| IUPAC Name | (2S)-2-methylsulfonyloxypropanoic acid |

| Standard InChI | InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 |

| Standard InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)OS(=O)(=O)C |

| SMILES | CC(C(=O)O)OS(=O)(=O)C |

| Canonical SMILES | CC(C(=O)O)OS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2S)-2-methylsulfonyloxypropanoic acid, reflects its stereochemical configuration and functional groups. Its molecular formula is C₄H₈O₅S, with a molecular weight of 168.17 g/mol . The structure comprises a propanoic acid backbone substituted at the second carbon by a methylsulfonyloxy group (–OSO₂CH₃) in the S-configuration.

Key Structural Data:

| Property | Value |

|---|---|

| Canonical SMILES | CC(C(=O)O)OS(=O)(=O)C |

| Isomeric SMILES | CC@@HOS(=O)(=O)C |

| InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N |

| XLogP3-AA | -0.9 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic acid –OH) |

| Hydrogen Bond Acceptors | 5 (sulfonyl and carboxylic O) |

The chiral center at C2 dictates its enantioselective reactivity, critical for applications in asymmetric synthesis .

Synthesis and Reaction Mechanisms

Example 1: Synthesis of (R)-2-Bromopropionic Acid

In a patented process, (S)-2-((Methylsulfonyl)oxy)propanoic acid undergoes nucleophilic substitution with lithium bromide in toluene at 60°C for 1 hour, yielding (R)-2-bromopropionic acid with 45% yield and 92.3% enantiomeric excess (ee) . The reaction mechanism proceeds via an Sₙ2 pathway, inverting the configuration at C2:

The high ee underscores the compound’s utility in preserving stereochemical integrity during functional group transformations .

Example 2: Production of (S)-2-(4-Isobutylphenyl)propionic Acid

Garot et al. (1996) demonstrated that this sulfonate ester enhances the selectivity of (S)-2-(4-isobutylphenyl)propionic acid synthesis, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . The methylsulfonyloxy group acts as a superior leaving group compared to hydroxyl or acetate, facilitating efficient alkylation or arylation reactions.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s dual functionality (carboxylic acid and sulfonate ester) makes it a versatile building block for:

-

Antihypertensive Agents: Indirect applications in angiotensin II receptor blockers (ARBs) via intermediate functionalization.

Asymmetric Catalysis

Its use in generating enantiomerically pure bromopropionic acid highlights its role in catalytic processes requiring high stereoselectivity, such as enzyme-mimetic reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume